molecular formula C21H22N2OS B2690547 4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 1705864-89-6

4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2690547
CAS No.: 1705864-89-6
M. Wt: 350.48
InChI Key: CKYSSRUHCCWJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a synthetic small molecule featuring a benzamide core linked to a 2-methyl-1,3-thiazole moiety. This structure is part of a class of N-(thiazol-2-yl)benzamide analogs that have been identified as potent and selective pharmacological tools in ion channel research . Compounds within this chemical class have been functionally characterized as negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . The mechanism of action for related analogs, such as the closely associated TTFB, suggests a state-dependent, non-competitive antagonism that is effective against Zn2+, H+, and spontaneous ZAC signaling, with research indicating that the binding site is likely located within the transmembrane and/or intracellular domains of the receptor . This compound is provided for research applications exclusively. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can use this reagent to explore the physiological roles of ZAC and other ion channels, as well as in broader investigations within medicinal chemistry and neuropharmacology.

Properties

IUPAC Name

4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-14-22-19(13-25-14)17-7-5-6-8-18(17)23-20(24)15-9-11-16(12-10-15)21(2,3)4/h5-13H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYSSRUHCCWJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Amines, thiols, basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted benzamides

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. The benzamide moiety may interact with cellular receptors, modulating signal transduction pathways . These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocyclic Variations : Replacement of the thiazole with thiadiazole (e.g., ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and target selectivity.
  • Linker Modifications : Ethyl or sulfamoyl linkers (e.g., ) influence conformational flexibility and steric hindrance, impacting binding kinetics.

Comparison with Other Methods :

  • Sulfamoyl analogs (e.g., ) require sulfonation steps, increasing synthetic complexity.

Physicochemical Properties

Property Target Compound (Predicted) 2-Bromo Analog Sulfamoyl Analog
Molecular Weight ~352.45 g/mol 373.27 g/mol 428.58 g/mol
logP (Octanol-Water) ~4.2 (highly lipophilic) ~4.5 ~2.8 (polar sulfamoyl)
Melting Point Not reported Not reported 166–167°C (thiazole)
Solubility Low (DMSO-compatible) Low Moderate (aqueous)

Notes:

  • Sulfamoyl derivatives () show improved solubility due to ionizable sulfonamide groups.

Biological Activity

4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group , a thiazole ring , and a benzamide moiety , which contribute to its unique chemical properties. The molecular formula is C21H22N2OSC_{21}H_{22}N_{2}OS with a molecular weight of 350.48 g/mol.

PropertyValue
Molecular FormulaC21H22N2OS
Molecular Weight350.48 g/mol
IUPAC Name4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : Synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic conditions.
  • Coupling with Phenyl Group : Achieved through Suzuki-Miyaura coupling using palladium catalysts.
  • Introduction of the tert-Butyl Group : Accomplished via Friedel-Crafts alkylation with tert-butyl chloride in the presence of Lewis acid catalysts.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to 4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Studies have demonstrated that thiazole-containing compounds can inhibit tumor cell proliferation. For example, one study reported that similar benzamide derivatives exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines . The presence of electron-donating groups on the aromatic rings enhances their cytotoxic effects.

The mechanism by which 4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide exerts its biological effects involves:

  • Enzyme Inhibition : The thiazole ring may bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The benzamide moiety can interact with cellular receptors, influencing signal transduction pathways.

Study on Antimicrobial Activity

In a recent study, a series of thiazole derivatives were synthesized and tested for antimicrobial efficacy. The results indicated that compounds with similar structures to 4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide exhibited comparable or superior activity against resistant bacterial strains .

Anticancer Research

Another investigation focused on the anticancer properties of thiazole derivatives showed that modifications in the phenyl ring significantly impacted cytotoxicity against various cancer cell lines. The study highlighted that specific substitutions could enhance the activity of benzamide derivatives .

Q & A

Q. How to resolve discrepancies in enzyme inhibition studies involving this compound?

  • Discrepancies may stem from enzyme isoform variability or assay interference (e.g., fluorescence quenching). Validate results using:
  • Orthogonal assays : Combine fluorometric and radiometric methods.
  • Crystallography : Resolve binding modes via X-ray co-crystallography.
  • Kinetic analysis : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.